

# Ranbezolid: A Technical Guide to an Oxazolidinone Antibacterial Agent

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## Compound of Interest

Compound Name: *Ranbezolid*

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## Introduction

**Ranbezolid** (also known as RBx 7644) is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3] This class of antibiotics is significant for its activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains that pose a considerable threat in clinical settings.[4][5] **Ranbezolid**, developed by Ranbaxy Laboratories, has demonstrated a potent and broad spectrum of activity, including efficacy against anaerobic bacteria and *Mycobacterium tuberculosis*. [4] Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and available experimental data for **Ranbezolid**.

## Chemical Structure and Properties

**Ranbezolid** is a complex organic molecule with a core oxazolidinone structure. Its chemical identity and properties are summarized below.

## Chemical Identifiers

Identifier	Value
IUPAC Name	N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide[1][7]
CAS Number	392659-38-0 (free base)[1][7]
Chemical Formula	C21H24FN5O6[1][7]
Molecular Weight	461.45 g/mol [1][7]
SMILES	<chem>CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2</chem> [1]
InChI	InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1[1]

## Physicochemical Properties

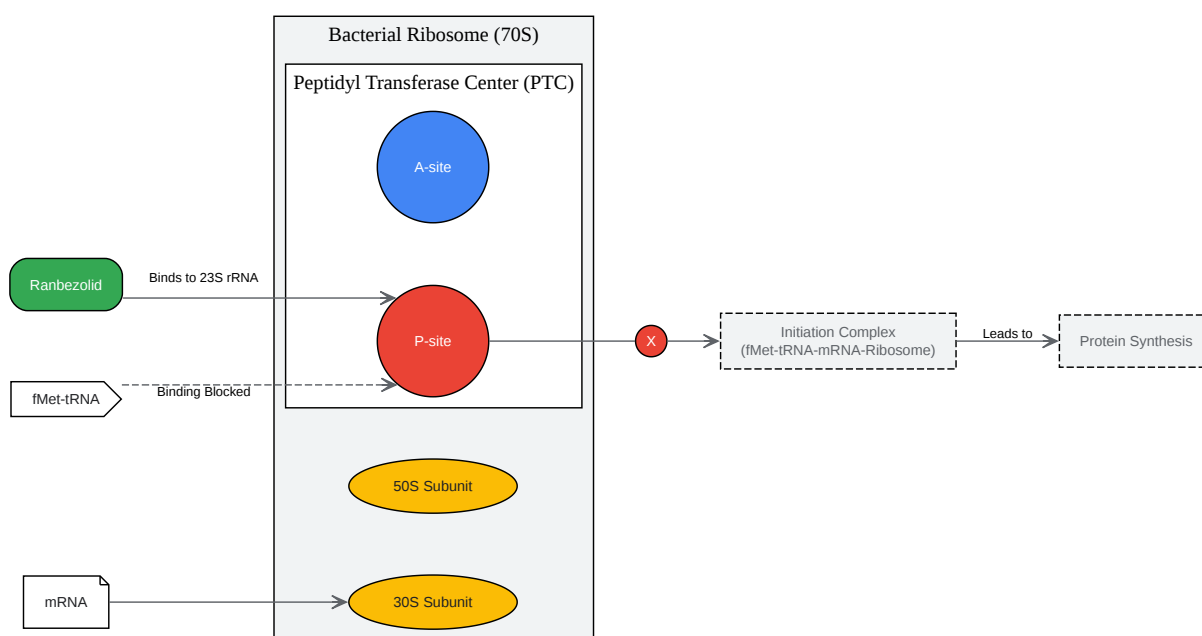
Property	Value
Melting Point	136 °C (free base), 207–209 °C (hydrochloride salt)
XLogP	1.52[2]
Hydrogen Bond Donors	1[2]
Hydrogen Bond Acceptors	7[2]
Rotatable Bonds	8[2]
Topological Polar Surface Area	121.4 Å²[2]
Boiling Point	Data not publicly available
Solubility	Specific quantitative data not publicly available; oxazolidinones generally exhibit moderate polarity and may have pH-dependent aqueous solubility.[8]
pKa	Data not publicly available

## Mechanism of Action

**Ranbezolid**'s primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10] This occurs through a specific interaction with the bacterial ribosome, which distinguishes it from other protein synthesis inhibitors.

## Primary Target: Bacterial Ribosome

As an oxazolidinone, **Ranbezolid** targets the 50S subunit of the bacterial ribosome.[9][10] It binds to the 23S rRNA at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[9][11][12] This binding event interferes with the formation of the initiation complex, which is a crucial first step in protein synthesis.[9][13] Specifically, **Ranbezolid** prevents the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby halting the translation process before it can begin.[4][9] Molecular modeling studies have indicated that the nitrofuranyl ring of **Ranbezolid** extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][9]



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**Caption:** Ranbezolid's inhibition of bacterial protein synthesis initiation.

## Secondary Mechanisms and Other Effects

In addition to its primary target, **Ranbezolid** has been observed to have other effects:

- **Cell Wall and Lipid Synthesis Inhibition:** In studies with *Staphylococcus epidermidis* and *Bacteroides fragilis*, **Ranbezolid** showed inhibitory effects on cell wall and lipid synthesis.[9][14] This suggests a potential multi-target activity that could contribute to its bactericidal effect against certain pathogens.[9][14]

- Monoamine Oxidase-A (MAO-A) Inhibition: **Ranbezolid** is a competitive inhibitor of MAO-A. [1][3] This is a known class effect of oxazolidinones and requires consideration in drug development due to potential drug-drug interactions.

## Antibacterial Spectrum

**Ranbezolid** exhibits potent activity against a broad range of bacteria, a feature that makes it a compound of significant interest.

### Gram-Positive Aerobes

It is highly effective against Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant *Staphylococcus aureus* (MRSA). [2][9]

### Anaerobic Bacteria

A notable characteristic of **Ranbezolid** is its excellent in vitro activity against both Gram-positive and Gram-negative anaerobic bacteria. [7][9][15] This represents an advantage over some other oxazolidinones, like linezolid, which are less active against Gram-negative anaerobes. [15] A time-kill kinetics study demonstrated that **Ranbezolid** has a concentration-dependent bactericidal effect against anaerobes. [14]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Ranbezolid** compared to Linezolid for a range of anaerobic bacteria.

Organism (Number of Strains)	Ranbezolid MIC50 (µg/mL)	Ranbezolid MIC90 (µg/mL)	Linezolid MIC50 (µg/mL)	Linezolid MIC90 (µg/mL)
All Anaerobes (306)	0.03	0.5	2	4
Bacteroides fragilis group (120)	0.03	0.5	2	4
Prevotella/Porph yromonas (58)	0.03	0.25	1	4
Fusobacterium spp. (30)	0.06	1.0	0.5	1
Gram-positive cocci (44)	0.03	0.06	1	2
Clostridium spp. (30)	≤0.008	0.03	1	4
Gram-positive non- sporeforming rods (24)	0.5	4.0	1	2
(Data sourced from Ednie et al., 2003)[7][15]				

## Mycobacterium tuberculosis

**Ranbezolid** has shown significant in vitro activity against *Mycobacterium tuberculosis*, including multidrug-resistant (MDR) strains.[16] In studies using infected murine macrophages, **Ranbezolid** (RBx 7644) demonstrated activity against intracellular bacteria.[16]

M. tuberculosis Strains	Ranbezolid (RBx 7644) MIC50 (mg/L)	Ranbezolid (RBx 7644) MIC90 (mg/L)
Sensitive	8	16
MDR	8	16

(Data sourced from Singhal et al., 2005)[16]

## Anti-Biofilm Activity

**Ranbezolid** has demonstrated the ability to inhibit the formation of staphylococcal biofilms.[17] Studies have shown that it has significant activity against the adhesion of *S. epidermidis* and *S. aureus* to plastic surfaces, suggesting its potential in treating device-related infections.[17] Furthermore, it has been shown to be capable of completely eradicating established MRSA biofilms at clinically relevant concentrations.[18]

## Experimental Protocols

The following sections outline the methodologies used in key in vitro studies of **Ranbezolid**.

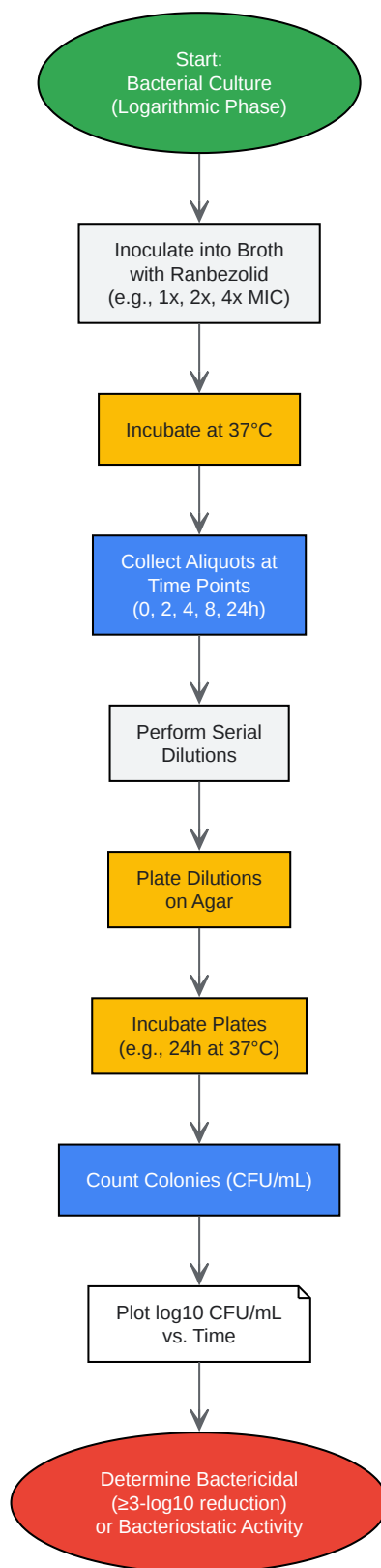
### Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of anaerobic bacteria to **Ranbezolid** was determined using the agar dilution method according to NCCLS (now CLSI) methodology.[15]

- Media: Brucella laked blood agar plates were used.
- Inoculum: An inoculum of  $10^5$  CFU per spot was applied to the agar surface.
- Incubation: Plates were incubated for 48 hours in an anaerobic chamber.
- Controls: Standard quality control strains were included in each run to ensure the accuracy of the results.

### Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of **Ranbezolid** against *S. aureus* and *S. epidermidis*.<sup>[19]</sup>





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**Caption:** Generalized workflow for a time-kill kinetics assay.

- Procedure: Cultures of the test organisms were exposed to various concentrations of **Ranbezolid** (e.g., ranging from 0.25 to 16 µg/ml).<sup>[19]</sup>
- Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24, and 30 hours), serially diluted, and plated to determine the viable count (log<sub>10</sub> CFU/mL).<sup>[19]</sup>
- Endpoint: Bactericidal activity was defined as a ≥3 log<sub>10</sub> reduction in CFU/mL (99.9% killing) from the initial inoculum.<sup>[19]</sup>

## Macromolecular Synthesis Inhibition Assay

The effect of **Ranbezolid** on the synthesis of DNA, RNA, protein, cell wall, and lipids was determined by measuring the incorporation of specific radiolabeled precursors.<sup>[9][19]</sup>

- Precursors: Radiolabeled compounds such as [3H]thymidine (DNA), [3H]uridine (RNA), [14C]isoleucine (protein), [3H]N-acetylglucosamine (cell wall), and [14C]acetate (lipids) were used.<sup>[19]</sup>
- Procedure: Bacterial cultures were incubated with the radiolabeled precursors in the presence and absence of **Ranbezolid** at its MIC.
- Measurement: The amount of incorporated radioactivity into macromolecules was measured over time (e.g., at 5, 20, 40, and 60 minutes).
- Analysis: The percentage of inhibition of synthesis for each macromolecule was calculated by comparing the treated samples to the untreated controls.

## Synthesis Overview

The synthesis of **Ranbezolid** involves a multi-step process. A key part of the synthesis is the reductive alkylation of a piperazinyloxazolidinone derivative with 5-nitro-2-furfural.

A general synthetic scheme is as follows:

- **\*\***(S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide is dissolved in dichloromethane and cooled.
- Trifluoroacetic acid is added for deprotection of the piperazine.
- The resulting intermediate is then reacted with 5-nitro-2-furaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, in tetrahydrofuran.
- The crude product is purified by column chromatography to yield the **Ranbezolid** free base.
- The free base can then be converted to its hydrochloride salt by treatment with ethanolic HCl.

## Conclusion

**Ranbezolid** is a potent oxazolidinone antibiotic with a compelling profile for researchers and drug developers. Its broad spectrum of activity, which includes clinically challenging pathogens like MRSA, anaerobic bacteria, and *M. tuberculosis*, makes it a valuable subject of study. The primary mechanism of inhibiting bacterial protein synthesis at the initiation stage, supplemented by potential secondary effects on cell wall and lipid synthesis, provides a strong basis for its efficacy. While some physicochemical properties and detailed experimental protocols are not widely available in public literature, the existing data clearly establish **Ranbezolid** as a significant compound within its class, warranting further investigation and consideration in the development of new antibacterial therapies.

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